4-Methyl-1,2,3-selenadiazole
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Overview
Description
4-Methyl-1,2,3-selenadiazole is a heterocyclic compound containing seleniumThis compound has garnered interest due to its role as a precursor in the chemical vapor deposition of selenium-containing materials .
Preparation Methods
The synthesis of 4-Methyl-1,2,3-selenadiazole can be achieved through several methods. One common approach involves the reaction of semicarbazones with selenium dioxide under solventless conditions. This method is efficient and yields high-purity products . Another method involves the use of p-toluenesulfonyl hydrazide and selenium dioxide to achieve regiospecific ring closure, resulting in the formation of the selenadiazole ring .
Chemical Reactions Analysis
4-Methyl-1,2,3-selenadiazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with phosphines result in the formation of selenophosphoranes and substituted acetylenes.
Reduction: The compound can be reduced under specific conditions, although detailed studies on reduction reactions are limited.
Common reagents used in these reactions include selenium dioxide, phosphines, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methyl-1,2,3-selenadiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-1,2,3-selenadiazole, particularly in its biological applications, involves its interaction with molecular targets such as serum albumin. This interaction enhances the cellular uptake and bioavailability of the compound, leading to its observed antimicrobial and anticancer effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to bind to proteins and other cellular components plays a crucial role.
Comparison with Similar Compounds
4-Methyl-1,2,3-selenadiazole can be compared with other selenadiazole derivatives, such as:
- 5-Phenyl-4-methyl-1,2,3-selenadiazole
- 4-Phenyl-5-propyl-1,2,3-selenadiazole
- 4-ethyl-5-methyl-1,2,3-selenadiazole
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities . For instance, 4-ethyl-5-methyl-1,2,3-selenadiazole has shown higher antimicrobial activity compared to other selenadiazoles .
Properties
CAS No. |
30318-89-9 |
---|---|
Molecular Formula |
C3H4N2Se |
Molecular Weight |
147.05 g/mol |
IUPAC Name |
4-methylselenadiazole |
InChI |
InChI=1S/C3H4N2Se/c1-3-2-6-5-4-3/h2H,1H3 |
InChI Key |
ITAFKWHNVWHLML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C[Se]N=N1 |
Origin of Product |
United States |
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